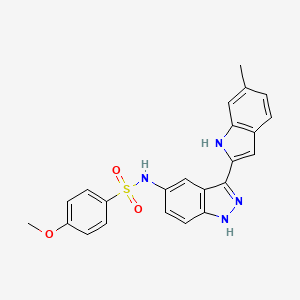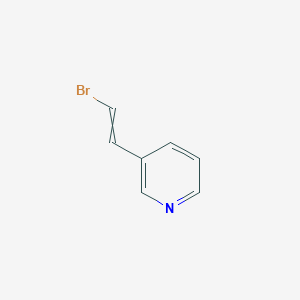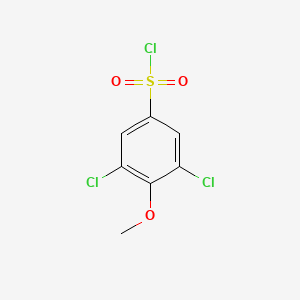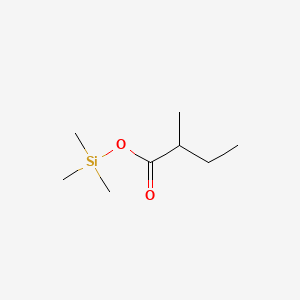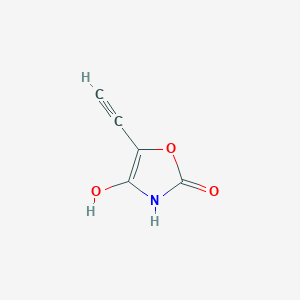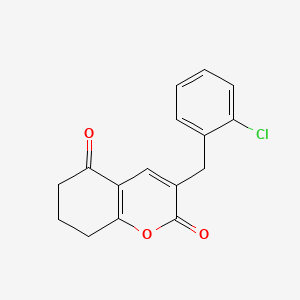
3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a 2-chlorobenzyl substituent, making it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzyl chloride with a suitable chromene precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated benzyl derivatives.
科学的研究の応用
3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar benzyl substituent but differ in their core structure.
4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another compound with a 2-chlorobenzyl group but with a different heterocyclic core.
Uniqueness
3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is unique due to its specific chromene core and the positioning of the 2-chlorobenzyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
1000697-66-4 |
|---|---|
分子式 |
C16H13ClO3 |
分子量 |
288.72 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-7,8-dihydro-6H-chromene-2,5-dione |
InChI |
InChI=1S/C16H13ClO3/c17-13-5-2-1-4-10(13)8-11-9-12-14(18)6-3-7-15(12)20-16(11)19/h1-2,4-5,9H,3,6-8H2 |
InChIキー |
SOPCQGCUNUGGLK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


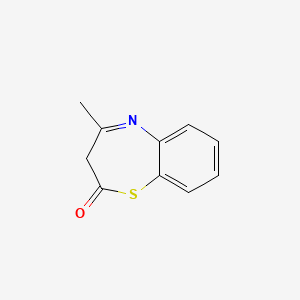
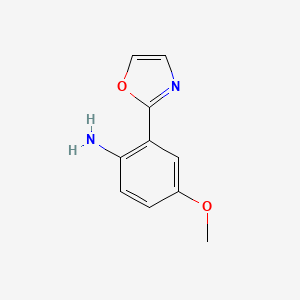
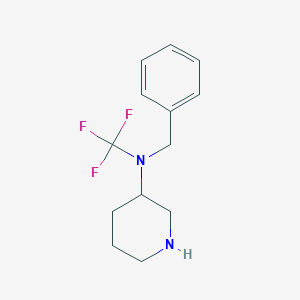
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

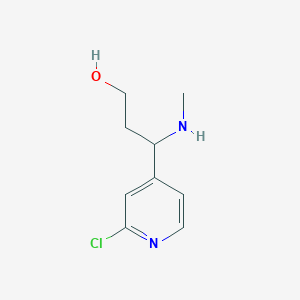
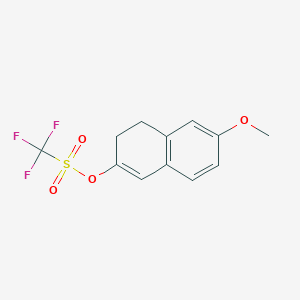
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)

